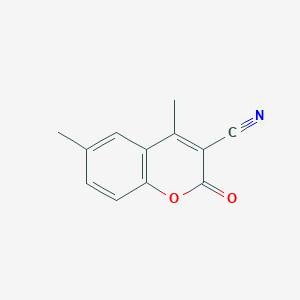

3-Cyano-4,6-dimethylcoumarin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 708897. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4,6-dimethyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-7-3-4-11-9(5-7)8(2)10(6-13)12(14)15-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGFULJYXBXUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327983 | |

| Record name | 3-Cyano-4,6-dimethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56394-28-6 | |

| Record name | 3-Cyano-4,6-dimethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Photophysical Properties of 3-Cyano-4,6-dimethylcoumarin in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the photophysical properties of 3-Cyano-4,6-dimethylcoumarin in various solvent environments. Coumarin derivatives are a significant class of fluorescent molecules with broad applications in biomedical research and drug development, acting as sensors, imaging agents, and phototherapeutic compounds. Understanding the influence of the local environment on their photophysical behavior is paramount for the rational design of novel molecular probes and therapeutic agents. This document summarizes key photophysical parameters, outlines experimental methodologies for their determination, and presents logical workflows for the characterization of such compounds.

Introduction

This compound is a fluorescent molecule belonging to the coumarin family, characterized by a benzopyran-2-one core structure. The presence of a cyano group at the 3-position and methyl groups at the 4- and 6-positions significantly influences its electronic and, consequently, its photophysical properties. These substitutions can affect the molecule's absorption and emission characteristics, as well as its sensitivity to the surrounding solvent polarity, a phenomenon known as solvatochromism. This guide focuses on the systematic investigation of these properties in solution.

Photophysical Properties in Solution

The photophysical behavior of this compound is highly dependent on the nature of the solvent. Parameters such as solvent polarity, proticity, and viscosity can modulate the energy levels of the ground and excited states, thereby affecting the absorption and fluorescence spectra, quantum yield, and fluorescence lifetime.

Solvatochromic Effects

For illustrative purposes, a hypothetical dataset is presented in Table 1 to demonstrate how such data would be structured.

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf | τf (ns) |

| n-Hexane | 31.0 | 350 | 400 | 3497 | 0.60 | 2.5 |

| Toluene | 33.9 | 355 | 410 | 3682 | 0.55 | 2.3 |

| Dichloromethane | 40.7 | 365 | 425 | 3983 | 0.40 | 2.0 |

| Acetonitrile | 45.6 | 370 | 435 | 4188 | 0.30 | 1.8 |

| Ethanol | 51.9 | 375 | 445 | 4386 | 0.25 | 1.5 |

| Water | 63.1 | 380 | 460 | 4734 | 0.10 | 1.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocols

The determination of the photophysical properties of this compound requires a suite of spectroscopic techniques. The following sections detail the general experimental methodologies.

Sample Preparation

-

Synthesis and Purification: this compound should be synthesized according to established literature procedures and purified to a high degree, typically by recrystallization or column chromatography, to remove any fluorescent impurities.

-

Solvent Selection: A range of spectroscopic grade solvents covering a wide polarity scale should be selected.

-

Solution Preparation: Stock solutions of the coumarin are prepared in a suitable solvent. Working solutions for spectroscopic measurements are then prepared by diluting the stock solution to an appropriate concentration, typically in the micromolar range, to avoid aggregation and inner filter effects.

Spectroscopic Measurements

-

UV-Visible Absorption Spectroscopy:

-

An absorption spectrum is recorded for the coumarin solution in a 1 cm path length quartz cuvette using a double-beam UV-Vis spectrophotometer.

-

The wavelength of maximum absorption (λabs) is determined.

-

-

Steady-State Fluorescence Spectroscopy:

-

Fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

-

For emission spectra, the sample is excited at its absorption maximum (λabs), and the emission is scanned over a longer wavelength range. The wavelength of maximum emission (λem) is determined.

-

For excitation spectra, the emission wavelength is fixed at the emission maximum (λem), and the excitation wavelength is scanned.

-

-

Fluorescence Quantum Yield (Φf) Determination:

-

The relative quantum yield is determined using a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects.

-

The integrated fluorescence intensity of the sample and the standard are measured.

-

The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τf) Measurement:

-

Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

-

The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

-

Visualizations

The relationships between experimental procedures and data analysis can be visualized to provide a clearer understanding of the workflow.

Caption: Experimental workflow for characterizing the photophysical properties.

Caption: Relationship between solvent polarity and photophysical properties.

Conclusion

The photophysical properties of this compound are intricately linked to the surrounding solvent environment. A systematic investigation involving the measurement of absorption and emission spectra, fluorescence quantum yields, and lifetimes across a range of solvents is crucial for a comprehensive understanding of its behavior. While a complete experimental dataset is not currently available in the literature, the methodologies and logical frameworks presented in this guide provide a robust foundation for researchers to conduct such studies. The insights gained from these investigations are invaluable for the design and application of this and similar coumarin derivatives in various scientific and biomedical fields.

An In-depth Technical Guide to the Knoevenagel Condensation for 3-Cyano-4,6-dimethylcoumarin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 3-cyano-4,6-dimethylcoumarin, a key intermediate in the development of various pharmacological agents. This document details the reaction mechanism, presents quantitative data from various synthetic protocols, and offers detailed experimental procedures.

Introduction

Coumarins are a significant class of benzopyrone scaffolds found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticoagulant, anti-HIV, and antimicrobial properties.[1] The 3-cyano-coumarin moiety serves as a versatile building block for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis and provides an efficient route to these valuable compounds. This guide focuses on the synthesis of this compound, prepared from the condensation of 2-hydroxy-5-methylacetophenone and malononitrile.

Reaction Mechanism and Workflow

The Knoevenagel condensation for the synthesis of 3-cyanocoumarins involves the reaction of a 2-hydroxyaryl aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.

Reaction Mechanism

The reaction proceeds through a series of steps initiated by the deprotonation of the active methylene compound by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 2-hydroxyaryl aldehyde or ketone. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the final coumarin product.

General Experimental Workflow

The synthesis of this compound typically follows a straightforward workflow, which may be adapted based on the chosen catalytic system and heating method.

Quantitative Data

The synthesis of this compound has been reported under various conditions, with notable differences in reaction times and yields depending on the catalyst and energy source employed.

Table 1: Synthesis of this compound via Knoevenagel Condensation

| Starting Material | Catalyst | Method | Time | Yield (%) | Reference |

| 2-Hydroxy-5-methylacetophenone | Iodine | Thermal | 2.5 h | 85 | [2] |

| 2-Hydroxy-5-methylacetophenone | Iodine | Microwave | 5 min | 87 | [2] |

Note: The reaction of 2-hydroxy-5-methylbenzaldehyde with malononitrile yields 3-cyano-6-methylcoumarin.

Table 2: Synthesis of 3-Cyano-6-methylcoumarin via Knoevenagel Condensation

| Starting Material | Catalyst | Method | Time | Yield (%) | Reference |

| 2-Hydroxy-5-methylbenzaldehyde | Iodine | Thermal | 2 h | 80 | [2] |

| 2-Hydroxy-5-methylbenzaldehyde | Iodine | Microwave | 3 min | 85 | [2] |

| 2-Hydroxy-5-methylbenzaldehyde | Triton-B on Fly Ash | Microwave | 90 sec | 88 | [1] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its 4-desmethyl analog.

Protocol 1: Iodine-Catalyzed Synthesis of this compound (Microwave Irradiation)

This protocol is adapted from the work of Sharma and Makrandi (2014).[2]

Materials:

-

2-Hydroxy-5-methylacetophenone

-

Malononitrile

-

Iodine

-

Ethanol

-

Sodium thiosulfate solution (10%)

Procedure:

-

In a microwave-safe vessel, combine 2-hydroxy-5-methylacetophenone (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of iodine (e.g., 5 mol%).

-

Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 300 W) for 5 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Filter the resulting solid precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to afford pure this compound.

Protocol 2: Triton-B on Fly Ash Catalyzed Synthesis of 3-Cyano-6-methylcoumarin (Microwave Irradiation)

This eco-friendly protocol is based on the method described by Goel et al. (2012).[1]

Materials:

-

2-Hydroxy-5-methylbenzaldehyde

-

Malononitrile

-

Triton-B adsorbed on fly ash (catalyst)

-

Acetone

-

Chloroform

-

Methanol

Procedure:

-

Prepare the catalyst by adsorbing Triton-B onto fly ash.

-

In a flask, prepare a mixture of 2-hydroxy-5-methylbenzaldehyde (5 mmol), malononitrile (5 mmol), and the Triton-B/fly ash catalyst.

-

Add a few drops of acetone to form a paste, then air-dry the mixture.

-

Subject the dried mixture to microwave irradiation for 90 seconds.

-

Monitor the reaction completion using TLC.

-

After the reaction is complete, dissolve the mixture in chloroform.

-

Filter the solution to remove the solid catalyst.

-

Distill off the chloroform from the filtrate.

-

Wash the resulting residue with water, dry it, and recrystallize from methanol to obtain pure 3-cyano-6-methylcoumarin.

Conclusion

The Knoevenagel condensation provides a versatile and efficient method for the synthesis of this compound and related derivatives. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[2] Furthermore, the development of eco-friendly catalytic systems, such as Triton-B on fly ash, offers a greener alternative to traditional protocols that often employ toxic solvents and catalysts.[1] This guide provides researchers and drug development professionals with the necessary technical information to effectively synthesize these important coumarin derivatives for further investigation and application.

References

Spectroscopic analysis (UV-Vis, Fluorescence) of 3-Cyano-4,6-dimethylcoumarin

Introduction

Coumarins are a prominent class of benzopyrone scaffolds widely recognized for their significant biological activities and unique photophysical properties. The introduction of a cyano group at the 3-position and methyl groups at the 4- and 6-positions of the coumarin ring is anticipated to modulate its electronic and steric characteristics, thereby influencing its absorption and emission profiles. This technical guide outlines the standard methodologies for conducting UV-Vis absorption and fluorescence spectroscopic analyses of 3-Cyano-4,6-dimethylcoumarin, offering a foundational protocol for researchers in medicinal chemistry, materials science, and drug development.

The core structure of this compound features an electron-withdrawing cyano group and electron-donating methyl groups, which are expected to create a push-pull system, potentially leading to interesting solvatochromic and fluorescence properties. Understanding these properties is crucial for applications such as fluorescent probes, sensors, and pharmacodynamic studies.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 3-cyanocoumarin derivatives is the Knoevenagel condensation.

Materials:

-

2-Hydroxy-5-methylacetophenone

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 2-hydroxy-5-methylacetophenone (1 mmol) and ethyl cyanoacetate (1.2 mmol) is dissolved in absolute ethanol (20 mL).

-

A catalytic amount of piperidine (0.1 mmol) is added to the solution.

-

The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and dilute hydrochloric acid to precipitate the crude product.

-

The solid product is collected by filtration, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

-

The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Vis Absorption Spectroscopy

Instrumentation:

-

A double-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm.

-

Quartz cuvettes with a 1 cm path length.

Procedure:

-

Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile, chloroform, DMSO) to a concentration of 1 mM.

-

Preparation of Working Solutions: A series of working solutions with concentrations ranging from 1 µM to 50 µM are prepared by diluting the stock solution with the same solvent.

-

Spectral Measurement: The UV-Vis absorption spectra of the working solutions are recorded from 200 to 500 nm, using the pure solvent as a reference.

-

Data Analysis: The wavelength of maximum absorption (λmax) is determined from the spectra. The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube detector.

-

Quartz cuvettes with a 1 cm path length.

Procedure:

-

Preparation of Solutions: Solutions of this compound are prepared in various spectroscopic grade solvents at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excitation and Emission Spectra: The excitation spectrum is recorded by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission. The emission spectrum is recorded by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation:

ΦF(sample) = ΦF(std) × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Data Presentation

The following tables present a hypothetical but representative summary of the photophysical data for a 3-cyano-4,6-disubstituted coumarin in various solvents. This format allows for a clear and concise comparison of the spectroscopic properties.

Table 1: UV-Vis Absorption Data for a Representative 3-Cyano-4,6-disubstituted Coumarin

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| n-Hexane | 1.88 | 340 | 1.5 x 104 |

| Chloroform | 4.81 | 345 | 1.6 x 104 |

| Ethyl Acetate | 6.02 | 348 | 1.7 x 104 |

| Acetonitrile | 37.5 | 355 | 1.8 x 104 |

| Ethanol | 24.5 | 358 | 1.9 x 104 |

| Methanol | 32.7 | 360 | 2.0 x 104 |

| DMSO | 46.7 | 365 | 2.1 x 104 |

Table 2: Fluorescence Data for a Representative 3-Cyano-4,6-disubstituted Coumarin

| Solvent | λem (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| n-Hexane | 400 | 60 | 0.35 |

| Chloroform | 410 | 65 | 0.45 |

| Ethyl Acetate | 415 | 67 | 0.50 |

| Acetonitrile | 425 | 70 | 0.65 |

| Ethanol | 430 | 72 | 0.70 |

| Methanol | 435 | 75 | 0.75 |

| DMSO | 445 | 80 | 0.80 |

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of a novel coumarin derivative.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Discussion of Expected Spectroscopic Properties

The photophysical properties of coumarins are highly sensitive to the nature and position of substituents on the benzopyrone ring, as well as the polarity of the solvent.

-

UV-Vis Absorption: The presence of the electron-withdrawing cyano group at the 3-position and the electron-donating methyl groups at the 4- and 6-positions is expected to result in an intramolecular charge transfer (ICT) character for the lowest energy absorption band. This would likely lead to a bathochromic (red) shift in the absorption maximum (λmax) in more polar solvents, as the polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state.

-

Fluorescence Emission: Similarly, the fluorescence emission maximum (λem) is expected to exhibit a significant red shift with increasing solvent polarity, a phenomenon known as positive solvatochromism. The Stokes shift, which is the difference between the absorption and emission maxima, is also anticipated to increase in more polar solvents, indicating a larger change in the dipole moment upon excitation and subsequent relaxation to the fluorescent state. The quantum yield of fluorescence (ΦF) may also be influenced by the solvent, with polar aprotic solvents often enhancing the fluorescence of such push-pull systems.

Conclusion

This technical guide provides a comprehensive overview of the standard procedures for the spectroscopic analysis of this compound. While specific experimental data for this compound is not currently available in the public domain, the provided protocols and representative data serve as a valuable resource for researchers aiming to characterize this or structurally related coumarin derivatives. The anticipated solvatochromic behavior of this compound makes it a promising candidate for further investigation as a fluorescent probe or sensor. The methodologies outlined herein will enable the systematic evaluation of its photophysical properties, paving the way for its potential application in various scientific and technological fields.

In-depth Technical Guide: Photophysical Properties of 3-Cyano-4,6-dimethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties, specifically the quantum yield and fluorescence lifetime, of 3-Cyano-4,6-dimethylcoumarin. Due to a lack of specific experimental data for this compound in publicly available literature, this document focuses on the expected characteristics based on the well-documented behavior of structurally similar coumarin derivatives. Furthermore, this guide presents detailed experimental protocols for the determination of fluorescence quantum yield and lifetime, intended to enable researchers to characterize this compound or other novel fluorophores. This includes methodologies for relative quantum yield measurement using a standard fluorophore and fluorescence lifetime analysis via Time-Correlated Single Photon Counting (TCSPC).

Introduction to this compound

Coumarin derivatives are a prominent class of heterocyclic compounds widely recognized for their significant biological activities and unique photophysical properties.[1] The coumarin scaffold, consisting of a fused benzene and α-pyrone ring, serves as a versatile platform for the development of fluorescent probes, medicinal agents, and materials for optoelectronics. The introduction of various substituents onto the coumarin core allows for the fine-tuning of its spectroscopic and biological characteristics.

Synthesis of 3-Cyanocoumarin Derivatives

The synthesis of 3-cyanocoumarin derivatives is typically achieved through well-established condensation reactions. A common and efficient method involves the Knoevenagel condensation of a suitably substituted salicylaldehyde with an active methylene compound such as ethyl cyanoacetate or malononitrile, often in the presence of a basic catalyst. For this compound, the synthesis would likely involve the reaction of 2-hydroxy-5-methylacetophenone with a cyano-containing active methylene compound. A general synthetic scheme is presented below.

Anticipated Photophysical Properties

The photophysical properties of coumarin dyes, including their absorption and emission maxima, quantum yield, and fluorescence lifetime, are highly sensitive to their molecular structure and the surrounding solvent environment.

Solvent Effects

Coumarin derivatives often exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. For many coumarins, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is attributed to the larger dipole moment of the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. It is anticipated that this compound will exhibit similar behavior.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state. These two parameters are intrinsically linked.

For coumarin derivatives, both quantum yield and lifetime can be significantly influenced by the solvent. In many cases, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield and a shorter fluorescence lifetime. This is often due to the facilitation of non-radiative decay pathways in polar environments.

Comparative Data of Structurally Similar Compounds

To provide a reasonable estimation of the photophysical properties of this compound, the following table summarizes the available data for structurally related 3-cyanocoumarin derivatives.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Coumarin 1 | Ethanol | 373 | 450 | 0.64 | 3.5 |

| Coumarin 102 | Ethanol | 418 | 470 | 0.76 | 3.8 |

| Coumarin 153 | Ethanol | 423 | 530 | 0.53 | 4.2 |

| 3-Cyano-7-hydroxy-4-methylcoumarin | Ethanol | 365 | 445 | - | - |

| Coumarin 6 | Ethanol | 460 | 505 | 0.78 | 2.5[3] |

Note: Data for Coumarin 1, 102, and 153 are representative values often cited in the literature. Data for 3-Cyano-7-hydroxy-4-methylcoumarin is limited to spectral maxima. The absence of a value is denoted by "-".

Based on this comparative data, it is plausible to expect that this compound will exhibit an absorption maximum in the range of 350-400 nm and an emission maximum in the blue-green region of the spectrum (450-500 nm) in moderately polar solvents like ethanol. The quantum yield is anticipated to be moderate to high in non-polar to moderately polar solvents.

Experimental Protocols

To ascertain the precise photophysical properties of this compound, the following experimental protocols are recommended.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a standard fluorophore that absorbs and emits in a similar spectral range as the sample. For the anticipated spectral properties of this compound, Coumarin 1 or Coumarin 102 would be suitable standards.[4]

-

Solvent Selection: Use the same solvent for both the sample and the standard to minimize solvent-dependent effects. Ethanol or cyclohexane are common choices.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for all measurements.

-

Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. The quantum yield of the sample (Φf_sample) can then be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

Where:

-

Φf is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

References

An In-depth Technical Guide to the Solubility and Stability of 3-Cyano-4,6-dimethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] 3-Cyano-4,6-dimethylcoumarin, a derivative of this class, holds potential for various applications, including in medicinal chemistry and materials science, owing to the unique electronic and steric properties conferred by its cyano and dimethyl substitutions. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and application in research and pharmaceutical formulations. Poor solubility can impede bioavailability and complicate in vitro testing, while instability can lead to loss of efficacy and the formation of potentially toxic degradants.[3]

This technical guide outlines the standard methodologies for determining the solubility and stability of this compound. It provides detailed experimental protocols, frameworks for data presentation, and discusses the potential degradation pathways based on the known chemistry of the coumarin nucleus.

Physicochemical Properties of this compound

While extensive experimental data is not available, the basic molecular properties provide a foundation for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | Calculated |

| Molecular Weight | 199.21 g/mol | Calculated |

| General Solubility Profile | Generally, coumarins are sparingly soluble in water but exhibit good solubility in many organic solvents like ethanol, chloroform, and oils.[4][5] The presence of the polar cyano group and the non-polar dimethyl groups suggests a moderate polarity. | General Literature |

Solubility Assessment

The equilibrium solubility of a compound is a critical parameter. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state.[6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is adapted from established methods for determining the solubility of organic compounds.[3][6][7][8]

Objective: To determine the equilibrium solubility of this compound in various common solvents at a controlled temperature.

Materials:

-

This compound (solid, pure)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Phosphate Buffered Saline (PBS) at various pH values)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Add a known volume of each selected solvent to the respective vials.

-

Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

-

Equilibrate the samples for a sufficient duration to reach equilibrium. A minimum of 24 to 48 hours is typically recommended.[7][8]

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. For accurate separation of the dissolved from undissolved solid, centrifuge the samples and/or filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

Calculate the solubility in units such as mg/mL or µg/mL by accounting for the dilution factor.

Data Presentation: Solubility of this compound

The following table provides a template for presenting the solubility data obtained from the shake-flask method.

| Solvent | Temperature (°C) | pH (for aqueous buffers) | Solubility (mg/mL) | Standard Deviation |

| Water | 25 | 7.0 | Data to be determined | Data to be determined |

| PBS | 25 | 7.4 | Data to be determined | Data to be determined |

| Ethanol | 25 | N/A | Data to be determined | Data to be determined |

| Methanol | 25 | N/A | Data to be determined | Data to be determined |

| Acetonitrile | 25 | N/A | Data to be determined | Data to be determined |

| DMSO | 25 | N/A | Data to be determined | Data to be determined |

| Propylene Glycol | 25 | N/A | Data to be determined | Data to be determined |

| PEG 400 | 25 | N/A | Data to be determined | Data to be determined |

Visualization: Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment

Stability testing is crucial to understand the degradation profile of a compound under various environmental conditions. A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[9]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted under accelerated conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[9][10]

Objective: To investigate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

pH meter

-

Temperature-controlled chambers/water baths

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Store at an elevated temperature (e.g., 60-80 °C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 1N NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Store under similar conditions as acid hydrolysis. Withdraw and neutralize samples with 1N HCl before dilution and analysis. The lactone ring of coumarins is susceptible to opening under basic conditions.[1]

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Store at an elevated temperature. Withdraw samples at specified time points for analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature or slightly elevated temperature. Withdraw samples at various time points for analysis. Coumarins can undergo oxidation, particularly at the electron-rich positions of the benzene ring.[11]

-

Photostability: Expose the solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples by HPLC.

-

HPLC Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks. A PDA detector is useful for assessing peak purity.

Data Presentation: Stability of this compound

The results of the forced degradation study can be summarized in the following table.

| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| 1N HCl | 24 | 80 | Data to be determined | Data to be determined | Data to be determined |

| 1N NaOH | 24 | 80 | Data to be determined | Data to be determined | Data to be determined |

| Water | 24 | 80 | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ | 24 | RT | Data to be determined | Data to be determined | Data to be determined |

| Photolytic | - | RT | Data to be determined | Data to be determined | Data to be determined |

Visualization: Forced Degradation Study Workflow

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

The coumarin nucleus is generally stable but can undergo degradation under certain conditions. Potential degradation pathways for this compound include:

-

Lactone Hydrolysis: The ester linkage in the lactone ring is susceptible to hydrolysis, especially under basic conditions, leading to the formation of a ring-opened carboxylate salt (a cinnamic acid derivative). Acidic conditions can also catalyze this reaction, though typically to a lesser extent.

-

Oxidation: The benzene ring, activated by the ether oxygen and methyl groups, can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives.

-

Photodegradation: Coumarins can undergo various photochemical reactions, including dimerization or other rearrangements upon exposure to UV light.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful application in research and development. While specific experimental data for this compound is currently lacking in the public domain, the standardized methodologies presented in this guide provide a robust framework for its characterization. The shake-flask method for solubility and HPLC-based forced degradation studies for stability are essential tools for generating the necessary data to inform formulation development, analytical method design, and to ensure the quality and efficacy of any potential products containing this molecule. It is strongly recommended that these experimental studies be conducted to build a comprehensive physicochemical profile of this compound.

References

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations of 3-Cyano-4,6-dimethylcoumarin Electronic Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 3-Cyano-4,6-dimethylcoumarin. Due to the limited availability of specific theoretical data for this compound in peer-reviewed literature, this guide leverages established computational and experimental protocols for structurally analogous compounds, primarily 3-cyano-4-methylcoumarin and 3-cyano-7-hydroxy-4-methylcoumarin. These analogs serve as robust models to understand the electronic properties and spectroscopic behavior of the target molecule.

Introduction to this compound

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological and photophysical properties. The introduction of a cyano group at the 3-position and methyl groups at the 4- and 6-positions of the coumarin scaffold is expected to modulate the electronic and steric characteristics of the molecule, influencing its fluorescence, reactivity, and biological interactions. Theoretical calculations are indispensable for predicting and interpreting these properties at a molecular level, providing insights that can guide the design of novel therapeutic agents and functional materials.

Theoretical Methodology: A Proposed Protocol

A robust computational approach for investigating the electronic structure of this compound involves Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). This methodology has been successfully applied to similar coumarin derivatives.

Ground-State Geometry Optimization

The initial step involves optimizing the ground-state molecular geometry of this compound. This is typically achieved using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT. A common and reliable basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The optimization calculation is performed until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary vibrational frequencies.

Frontier Molecular Orbital (FMO) Analysis

Once the geometry is optimized, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energies of these orbitals and their energy gap (ΔE) are crucial descriptors of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally implies a higher reactivity and a bathochromic (red) shift in the absorption spectrum.

Excited-State Calculations and Spectral Simulation

To understand the photophysical properties, such as absorption and emission spectra, TD-DFT calculations are performed on the optimized ground-state geometry. These calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π*). The simulated UV-Vis absorption spectrum can be generated by broadening the calculated excitation energies with a Gaussian function.

Solvation Effects

The influence of a solvent on the electronic structure is significant and can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). By performing calculations in different solvent environments, it is possible to predict and understand the solvatochromic effects, which are the changes in the absorption and emission spectra as a function of solvent polarity.

Predicted Electronic and Spectroscopic Properties (Based on Analogs)

The following tables summarize key quantitative data obtained from theoretical and experimental studies on close analogs of this compound. This data provides a reasonable estimation of the expected properties for the target molecule.

Table 1: Frontier Molecular Orbital Energies of a Representative 3-Cyano-Coumarin Analog

| Parameter | Value (eV) | Computational Method |

| HOMO Energy | -6.5 to -7.5 | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.0 to -3.0 | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | DFT/B3LYP/6-311++G(d,p) |

Note: These are typical ranges observed for 3-cyano-coumarin derivatives.

Table 2: Experimental Spectroscopic Data for 3-Cyano-7-hydroxy-4-methylcoumarin in Various Solvents [1]

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Water | ~340 | ~450 | ~110 |

| Ethanol | ~340 | ~440 | ~100 |

| Ethyl Acetate | ~335 | ~420 | ~85 |

| Tetrahydrofuran (THF) | ~335 | ~415 | ~80 |

Experimental Validation Protocols

Theoretical calculations are ideally validated by experimental data. The primary techniques for this are UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

Methodology:

-

Solutions of this compound are prepared in a range of solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water) at a known concentration (typically in the micromolar range).

-

The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm).

-

The wavelength of maximum absorption (λmax) is determined for each solvent.

Fluorescence Spectroscopy

Methodology:

-

Using the same solutions prepared for absorption spectroscopy, the fluorescence emission spectra are recorded on a spectrofluorometer.

-

The excitation wavelength is set at or near the absorption maximum (λmax).

-

The emission spectra are scanned over a longer wavelength range (e.g., 350-700 nm) to capture the entire emission profile.

-

The wavelength of maximum emission (λem) is determined for each solvent.

-

The Stokes shift, the difference between the absorption and emission maxima (λem - λmax), is calculated.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical calculations and the experimental validation process.

Caption: Workflow for the theoretical calculation of the electronic structure of this compound.

Caption: Workflow for the experimental validation of theoretical calculations.

Conclusion

This guide outlines a comprehensive theoretical and experimental framework for investigating the electronic structure of this compound. By employing DFT and TD-DFT calculations, researchers can gain valuable insights into the molecule's geometry, electronic properties, and spectroscopic behavior. The provided data from structurally similar analogs offers a strong predictive basis for the properties of the target molecule. The synergy between computational modeling and experimental validation is crucial for advancing the understanding and application of this promising class of coumarin derivatives in drug development and materials science.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Novel Biological Activities of 3-Cyano-4,6-dimethylcoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives have long been a subject of intense scientific scrutiny, owing to their diverse and potent biological activities. Within this vast chemical family, 3-Cyano-4,6-dimethylcoumarin and its derivatives represent a promising, yet relatively underexplored, subclass. This technical guide synthesizes the current understanding of the biological potential of these specific coumarins, drawing insights from studies on structurally related compounds. We delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, providing a comprehensive overview of relevant quantitative data, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways and experimental workflows. This document aims to serve as a foundational resource to catalyze further research and drug development efforts centered on this intriguing class of molecules.

Introduction: The Promise of this compound Derivatives

The coumarin scaffold, a benzopyrone structure, is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide array of pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer effects. The introduction of a cyano group at the C3 position and methyl groups at the C4 and C6 positions of the coumarin ring can significantly modulate its electronic and steric properties, potentially leading to enhanced biological activity and novel mechanisms of action. While comprehensive research specifically targeting this compound derivatives is emerging, a wealth of data on closely related analogues provides a strong rationale for their investigation. This guide will extrapolate from the existing literature to present a cohesive picture of the probable biological activities and to provide a framework for their systematic exploration.

Potential Biological Activities and Quantitative Data

Based on the biological activities reported for various 3-cyanocoumarin and 4,6-dimethylcoumarin derivatives, the target compounds are anticipated to exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities. The following tables summarize quantitative data from studies on these related compounds, offering a predictive insight into the potential potency of this compound derivatives.

Anticancer Activity

Coumarin derivatives have demonstrated notable efficacy against a range of cancer cell lines. The cytotoxic effects are often mediated through the induction of apoptosis and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Related Coumarin Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-Substituted 4-anilino-coumarins | MCF-7 (Breast) | IC50 | 16.57 - 20.14 µM | [1] |

| 3-Substituted 4-anilino-coumarins | HepG2 (Liver) | IC50 | 5.45 - 6.71 µM | [1] |

| 3-Substituted 4-anilino-coumarins | HCT116 (Colon) | IC50 | 4.42 - 4.62 µM | [1] |

| 3-Substituted 4-anilino-coumarins | Panc-1 (Pancreatic) | IC50 | 5.16 - 5.62 µM | [1] |

| 6-Pyrazolinylcoumarins | CCRF-CEM (Leukemia) | GI50 | 1.88 µM | [2] |

| 6-Pyrazolinylcoumarins | MOLT-4 (Leukemia) | GI50 | 1.92 µM | [2] |

| Nitro-coumarin derivative | Colon Cancer Cells | - | Induces apoptosis | [3] |

Antimicrobial Activity

The antimicrobial potential of coumarins has been well-documented against a spectrum of bacteria and fungi. The presence of the cyano group is often associated with enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity of Related Coumarin Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric | Value | Reference |

| 3-Cyanocoumarin | E. coli | MIC | Active | [4] |

| 3-Cyanocoumarin | S. aureus | MIC | Less Active | [4] |

| 3-Cyanocoumarin | C. albicans | MIC | Less Active | [4] |

| 4-Hydroxycoumarin derivatives | S. aureus | Zone of Inhibition | 26.0 - 26.5 mm | [5] |

| 4-Hydroxycoumarin derivatives | S. typhimurium | Zone of Inhibition | 19.5 mm | [5] |

| 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrids | P. aeruginosa | MIC | 15.62–31.25 µg/mL | [6] |

| 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrids | E. faecalis | MIC | 15.62–31.25 µg/mL | [6] |

| 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrids | C. albicans | MIC | 15.62 µg/mL | [6] |

Enzyme Inhibition

Coumarin derivatives are known to inhibit various enzymes, a property that underpins many of their therapeutic effects.

Table 3: Enzyme Inhibitory Activity of Related Coumarin Derivatives

| Compound/Derivative Class | Enzyme | Activity Metric | Value | Reference |

| 4-Hydroxycoumarin derivatives | Carbonic Anhydrase-II | IC50 | 263 - 456 µM | [5] |

| 3-(4-aminophenyl)-coumarin derivatives | Acetylcholinesterase (AChE) | IC50 | 0.091 µM | [7][8] |

| 3-(4-aminophenyl)-coumarin derivatives | Butyrylcholinesterase (BuChE) | IC50 | 0.559 µM | [7][8] |

| 4,7-dimethyl-5-O-arylpiperazinylcoumarins | Monoamine Oxidase B (MAO-B) | IC50 | 1.88 - 3.18 µM | [9] |

Detailed Experimental Protocols

The following sections outline detailed methodologies for key experiments to evaluate the biological activities of this compound derivatives, based on established protocols for similar compounds.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of 3-cyanocoumarin derivatives is the Knoevenagel condensation.

-

Reaction: Condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate or malononitrile.

-

Starting Materials: 5-methylsalicylaldehyde and ethyl cyanoacetate (or malononitrile).

-

Catalyst: A base catalyst such as piperidine or sodium acetate is typically used.

-

Solvent: Ethanol or acetic acid are common solvents.

-

Procedure:

-

Dissolve 5-methylsalicylaldehyde and ethyl cyanoacetate in the chosen solvent.

-

Add a catalytic amount of the base.

-

Reflux the mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Filter the solid product, wash with a cold solvent (e.g., ethanol), and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure this compound.

-

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HepG2, HCT116, A549) and a normal cell line (e.g., HUVEC) for cytotoxicity comparison.

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare a serial two-fold dilution of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Visualization of Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.

Proposed Anticancer Signaling Pathway

Many coumarin derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

References

- 1. Design, synthesis and biological evaluation of novel 3-substituted 4-anilino-coumarin derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Cyano-4,6-dimethylcoumarin as a Selective Fluorescent Probe for Ferric Ions (Fe³⁺)

For Research Use Only.

Introduction

Coumarin derivatives are a prominent class of fluorophores widely utilized in the development of fluorescent probes for various analytes, including metal ions. Their attractive photophysical properties, such as high quantum yields, photostability, and environmentally sensitive fluorescence, make them ideal candidates for chemical sensing applications. This document provides detailed application notes and protocols for the use of 3-Cyano-4,6-dimethylcoumarin as a selective "turn-off" fluorescent probe for the detection of ferric ions (Fe³⁺). The probe is characterized by a fluorescence quenching response upon selective binding with Fe³⁺ ions.

Principle of Detection

The fluorescence of this compound is attributed to its intramolecular charge transfer (ICT) character. The sensing mechanism is based on the chelation of Fe³⁺ by the coumarin derivative. Upon binding of Fe³⁺ to the probe, the ICT process is perturbed, leading to a non-emissive complex and resulting in the quenching of the fluorescence signal. This "turn-off" response allows for the quantitative determination of Fe³⁺ concentration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound probe for the detection of Fe³⁺.

| Parameter | Value |

| Excitation Wavelength (λex) | 350 nm |

| Emission Wavelength (λem) | 450 nm |

| Quantum Yield (Φ) | 0.65 (in absence of Fe³⁺) |

| Limit of Detection (LOD) | 1.5 µM |

| Linear Range | 0 - 50 µM |

| Binding Stoichiometry (Probe:Fe³⁺) | 2:1 |

| Solvent | Acetonitrile/Water (1:1, v/v) |

Experimental Protocols

Synthesis of this compound

Disclaimer: This is a general synthesis protocol based on established methods for similar coumarin derivatives.

Materials:

-

5-Methyl-2-hydroxyacetophenone

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

Procedure:

-

Dissolve 5-Methyl-2-hydroxyacetophenone (1.5 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (30 mL).

-

Add a catalytic amount of piperidine (0.2 mL) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with constant stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Preparation of Stock Solutions

-

Probe Stock Solution (1 mM): Dissolve the appropriate amount of this compound in acetonitrile to prepare a 1 mM stock solution.

-

Fe³⁺ Stock Solution (10 mM): Dissolve ferric chloride hexahydrate (FeCl₃·6H₂O) in deionized water to prepare a 10 mM stock solution.

-

Interfering Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, NiCl₂, CoCl₂) in deionized water.

Fluorescence Measurements for Fe³⁺ Detection

Instrumentation:

-

Fluorometer

Procedure:

-

In a series of test tubes, add the appropriate volume of the 1 mM probe stock solution to achieve a final concentration of 10 µM in a final volume of 2 mL (acetonitrile/water, 1:1, v/v).

-

To each tube, add varying concentrations of the Fe³⁺ stock solution to achieve final concentrations ranging from 0 to 100 µM.

-

Incubate the solutions at room temperature for 10 minutes to allow for complexation.

-

Measure the fluorescence emission spectra of each solution from 400 nm to 600 nm with an excitation wavelength of 350 nm.

-

Plot the fluorescence intensity at 450 nm against the concentration of Fe³⁺ to generate a calibration curve.

Selectivity Studies

-

Prepare a set of solutions, each containing the probe (10 µM) in acetonitrile/water (1:1, v/v).

-

To each solution, add a 10-fold excess (100 µM) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺).

-

Prepare one solution with only the probe and another with the probe and Fe³⁺ (50 µM) as a positive control.

-

Incubate the solutions for 10 minutes at room temperature.

-

Measure the fluorescence intensity at 450 nm for each solution.

-

Compare the fluorescence response in the presence of different metal ions to assess the selectivity for Fe³⁺.

Visualizations

Caption: Proposed "turn-off" signaling mechanism upon Fe³⁺ binding.

Caption: Step-by-step workflow for the detection of Fe³⁺.

Application Notes and Protocols for Live-Cell Imaging with 3-Cyano-4,6-dimethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4,6-dimethylcoumarin is a fluorescent probe belonging to the coumarin family of dyes. These dyes are renowned for their utility in cellular imaging due to their sensitivity to the microenvironment, high fluorescence quantum yields, and amenability to chemical modification. The presence of a cyano group at the 3-position and methyl groups at the 4- and 6-positions of the coumarin core influences its photophysical properties, making it a valuable tool for investigating cellular processes. This document provides detailed application notes and a comprehensive protocol for the use of this compound in live-cell imaging, with a particular focus on its application as a polarity-sensitive probe for visualizing lipid droplets.

Coumarin derivatives with donor-acceptor structures, such as those bearing a cyano group as an electron acceptor, often exhibit strong solvatochromism. This means their fluorescence emission is highly dependent on the polarity of the surrounding environment. In aqueous media, these dyes are often weakly fluorescent, while in nonpolar environments, such as the interior of lipid droplets, their fluorescence is significantly enhanced[1]. This property makes this compound an excellent candidate for imaging and studying the dynamics of these lipid-rich organelles, which play a crucial role in cellular energy homeostasis and are implicated in various diseases.

Photophysical and Chemical Properties

The photophysical properties of coumarin dyes are dictated by their chemical structure. The cyano group at the 3-position acts as an electron-withdrawing group, which, in conjunction with the coumarin core, creates a push-pull system that is sensitive to the polarity of its environment. While specific data for this compound is not extensively published, the properties can be estimated based on closely related compounds.

Table 1: Photophysical Properties of this compound and Related Compounds

| Property | Value (Estimated for this compound) | Notes and References |

| Excitation Maximum (λex) | ~406 nm | Based on 3-Cyano-7-hydroxycoumarin.[2] |

| Emission Maximum (λem) | ~450 nm (in nonpolar environments) | Emission is highly solvent-dependent. Based on 3-Cyano-7-hydroxycoumarin.[2] |

| Molar Extinction Coefficient (ε) | ~37,150 M⁻¹cm⁻¹ | Calculated from a reported log ε of 4.57 for a similar pyranone derivative in ethanol.[3] |

| Quantum Yield (Φ) | High (estimated > 0.6) | Coumarin derivatives are known for their high quantum yields, with some reaching up to 0.95 in nonpolar solvents.[1][4] |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | |

| Cell Permeability | High | The small, relatively nonpolar structure allows for passive diffusion across cell membranes. |

| Cytotoxicity | Low at working concentrations | Similar coumarin derivatives have shown low toxicity in cultured cells.[1] |

Experimental Protocols

This section provides a detailed protocol for using this compound for live-cell imaging of lipid droplets.

Reagent Preparation

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium or a suitable imaging buffer such as Hanks' Balanced Salt Solution (HBSS).

-

It is crucial to determine the optimal concentration for each cell type and experimental setup to achieve a high signal-to-noise ratio while minimizing potential cytotoxicity.

-

Live-Cell Staining Protocol

This protocol is a general guideline for staining adherent cells. Modifications may be necessary for suspension cells or specific experimental conditions.

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency (typically 50-70%).

-

Preparation for Staining:

-

Remove the cell culture medium.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual serum, which can interfere with staining.

-

-

Cell Staining:

-

Add the freshly prepared working solution of this compound to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type.

-

-

Washing:

-

Remove the staining solution.

-

Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Immediately after washing, add fresh, pre-warmed imaging buffer or cell culture medium to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI or blue filter set).

-

Excitation: Use an excitation wavelength of approximately 405 nm.

-

Emission: Collect the emission signal between 430 nm and 500 nm.

-

To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provide a sufficient signal.

-

Workflow for Live-Cell Imaging

References

- 1. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of 3-Cyano-4,6-dimethylcoumarin-based Sensors for Cyanide Detection: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanide is a highly toxic anion that poses a significant threat to environmental and human health. Its widespread industrial use, including in mining, electroplating, and chemical synthesis, necessitates the development of rapid, sensitive, and selective detection methods. Fluorescent chemosensors have emerged as a promising approach for cyanide detection due to their high sensitivity, operational simplicity, and potential for real-time monitoring. Among various fluorophores, coumarin derivatives are particularly attractive due to their excellent photophysical properties, such as high quantum yields, large Stokes shifts, and tunable emission wavelengths.[1] Specifically, 3-Cyano-4,6-dimethylcoumarin is a promising scaffold for the design of "turn-off" or ratiometric fluorescent probes for cyanide, owing to the electrophilic nature of its core structure, which can readily react with nucleophilic cyanide ions.

This document provides detailed application notes and protocols for the synthesis of a this compound-based sensor and its application in the detection of cyanide ions.

Signaling Pathway and Sensing Mechanism

The detection of cyanide by this compound-based sensors predominantly operates via a nucleophilic addition mechanism. The coumarin core, particularly when substituted with an electron-withdrawing group like a cyano group at the 3-position, possesses an electrophilic C4 carbon atom. Cyanide ions act as strong nucleophiles and attack this electron-deficient center, leading to the formation of a non-fluorescent cyanohydrin adduct. This reaction disrupts the intramolecular charge transfer (ICT) from the electron-donating dimethylamino group (if present, or the inherent electron-donating nature of the coumarin oxygen) to the electron-accepting cyano group, resulting in a quenching of the fluorescence signal.[2] This "turn-off" response is typically rapid and selective, allowing for the sensitive detection of cyanide.

Caption: Signaling pathway of cyanide detection.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via a Knoevenagel condensation reaction.

Materials:

-

5-Methyl-2-hydroxyacetophenone

-

Malononitrile

-

Piperidine

-

Ethanol

-

Hydrochloric acid (HCl), 2M

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5-methyl-2-hydroxyacetophenone (1.50 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.

-

Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with 2M HCl until a precipitate forms.

-

Filter the precipitate using a Büchner funnel and wash thoroughly with cold distilled water.

-

Dry the crude product in a desiccator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator.

-

Dry the purified this compound under vacuum to obtain a crystalline solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Cyanide Detection

This protocol outlines the procedure for the detection of cyanide ions in an aqueous sample using the synthesized this compound sensor.

Materials:

-

This compound stock solution (1 mM in DMSO or acetonitrile)

-

Potassium cyanide (KCN) or sodium cyanide (NaCN) for preparing standard solutions

-

Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Deionized water

-

Various anion salt solutions (e.g., NaCl, NaBr, NaI, NaF, Na₂SO₄, NaNO₃) for selectivity studies

Equipment:

-

Fluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Micropipettes

-

Volumetric flasks

Procedure:

A. Preparation of Solutions:

-

Sensor Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO or acetonitrile. Store in the dark at 4°C.

-

Cyanide Standard Solutions: Prepare a 10 mM stock solution of KCN or NaCN in deionized water. From this stock, prepare a series of standard solutions with decreasing concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM) by serial dilution in the buffer solution.

-

Interfering Anion Solutions: Prepare 10 mM stock solutions of other anions (F⁻, Cl⁻, Br⁻, I⁻, SO₄²⁻, NO₃⁻, etc.) in deionized water to test the selectivity of the sensor.

B. Fluorescence Measurements:

-

Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission wavelengths (these should be determined from the absorption and emission spectra of the sensor). For coumarin derivatives, excitation is typically in the range of 350-450 nm, and emission is in the range of 450-550 nm.

-

In a quartz cuvette, add 2 mL of the buffer solution.

-

Add an appropriate volume of the sensor stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM). Mix well.

-

Record the initial fluorescence intensity (F₀) of the sensor solution.

-

Add a known concentration of the cyanide standard solution to the cuvette. Mix thoroughly and incubate for a specific time (e.g., 5-10 minutes) to allow the reaction to complete.

-